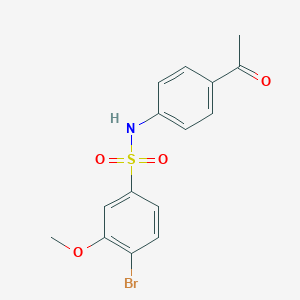
N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide, also known as BMS-582949, is a small molecule drug that has been developed as a selective and potent inhibitor of the Janus kinase 2 (JAK2) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms.
Mécanisme D'action
N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide works by selectively inhibiting the JAK2 enzyme, which is involved in the signaling pathways of several cytokines and growth factors. By blocking the activity of JAK2, N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide can prevent the activation of downstream signaling pathways, leading to a reduction in inflammation and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. It has also been shown to inhibit the growth and survival of cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide is its high selectivity and potency for the JAK2 enzyme, which reduces the risk of off-target effects and toxicity. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in laboratory experiments.
Orientations Futures
There are several future directions for the research and development of N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide. One area of focus is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy and reduce the risk of toxicity. Another area of interest is the investigation of its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance their therapeutic efficacy. Additionally, further studies are needed to explore the potential applications of N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the sulfonamide bond, and the bromination of the aromatic ring. The final product is obtained through a series of purification and isolation steps, resulting in a white crystalline powder with a high degree of purity.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms. It has been shown to inhibit the JAK2 enzyme, which plays a critical role in the regulation of immune responses and the development of various diseases. N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide has also been investigated for its potential use in combination with other drugs, such as methotrexate, to enhance their therapeutic efficacy.
Propriétés
Formule moléculaire |
C15H14BrNO4S |
|---|---|
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-4-bromo-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S/c1-10(18)11-3-5-12(6-4-11)17-22(19,20)13-7-8-14(16)15(9-13)21-2/h3-9,17H,1-2H3 |
Clé InChI |
FILCYYNKFVVSFX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)











